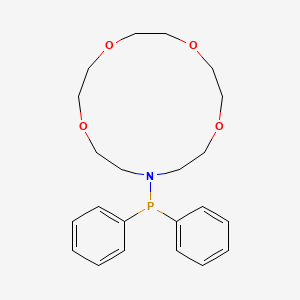![molecular formula C11H14O5 B14346885 Dimethyl 5-oxobicyclo[2.2.1]heptane-2,3-dicarboxylate CAS No. 92076-18-1](/img/structure/B14346885.png)
Dimethyl 5-oxobicyclo[2.2.1]heptane-2,3-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl 5-oxobicyclo[2.2.1]heptane-2,3-dicarboxylate is a bicyclic compound with a unique structure that makes it an interesting subject of study in various fields of chemistry. This compound is known for its stability and reactivity, which allows it to participate in a variety of chemical reactions. Its structure consists of a bicyclo[2.2.1]heptane ring system with two ester groups and a ketone group, making it a versatile intermediate in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl 5-oxobicyclo[2.2.1]heptane-2,3-dicarboxylate typically involves a Diels-Alder reaction. One common method starts with the reaction between furan and maleic anhydride at room temperature to yield 7-oxabicyclo[2.2.1]hept-5-ene exo-2,3-dicarboxylic anhydride. This intermediate is then converted to the diester by refluxing in methanol with the addition of concentrated hydrochloric acid .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The Diels-Alder reaction is favored due to its high yield and efficiency. The reaction conditions are optimized to ensure maximum conversion and purity of the final product. Catalysts and solvents are chosen to facilitate the reaction and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
Dimethyl 5-oxobicyclo[2.2.1]heptane-2,3-dicarboxylate undergoes various types of chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids.
Reduction: The ester groups can be reduced to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions at the ester groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines and alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Amides and esters.
Applications De Recherche Scientifique
Dimethyl 5-oxobicyclo[2.2.1]heptane-2,3-dicarboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development due to its unique structure.
Industry: Used in the production of polymers and other materials due to its stability and reactivity.
Mécanisme D'action
The mechanism of action of dimethyl 5-oxobicyclo[2.2.1]heptane-2,3-dicarboxylate involves its interaction with various molecular targets. The compound’s ester and ketone groups allow it to participate in a range of chemical reactions, making it a versatile intermediate. Its bicyclic structure provides rigidity, which can influence the reactivity and selectivity of the compound in different reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
7-Oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acid: Similar structure but lacks the ester groups.
2,3-Dimethylene-bicyclo[2.2.1]heptane: Similar bicyclic structure but different functional groups.
7-Oxabicyclo[2.2.1]heptane: Similar bicyclic structure but lacks the ester and ketone groups
Uniqueness
Dimethyl 5-oxobicyclo[2.2.1]heptane-2,3-dicarboxylate is unique due to its combination of ester and ketone groups within a bicyclic structure. This combination provides a balance of stability and reactivity, making it a valuable intermediate in organic synthesis and various applications in scientific research.
Propriétés
Numéro CAS |
92076-18-1 |
|---|---|
Formule moléculaire |
C11H14O5 |
Poids moléculaire |
226.23 g/mol |
Nom IUPAC |
dimethyl 5-oxobicyclo[2.2.1]heptane-2,3-dicarboxylate |
InChI |
InChI=1S/C11H14O5/c1-15-10(13)8-5-3-6(7(12)4-5)9(8)11(14)16-2/h5-6,8-9H,3-4H2,1-2H3 |
Clé InChI |
QHMDOUUTRXHELU-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1C2CC(C1C(=O)OC)C(=O)C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![Ethyl 3,8-dioxatricyclo[3.2.1.02,4]octane-6-carboxylate](/img/structure/B14346841.png)







